molecular formula C13H17ClN6O3 B10931157 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylpropanamide

3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylpropanamide

Cat. No.: B10931157
M. Wt: 340.76 g/mol
InChI Key: MAZDGKXHJWSCCM-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-nitro-1H-pyrazol-1-yl)-N~1~-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N~1~-methylpropanamide: is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N~1~-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N~1~-methylpropanamide typically involves the following steps:

  • Formation of the Pyrazole Ring:

    • The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
    • For example, the reaction of hydrazine hydrate with ethyl acetoacetate in the presence of acetic acid can yield 3,5-dimethylpyrazole.
  • Nitration and Chlorination:

    • The pyrazole ring is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position.
    • Chlorination can be achieved using thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 4-position.
  • Amide Formation:

    • The final step involves the formation of the amide bond. This can be achieved by reacting the chlorinated and nitrated pyrazole with N-methyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods:

  • Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

    • The nitro group in the compound can undergo reduction to form an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
  • Substitution:

    • The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products:

  • Reduction of the nitro group yields the corresponding amino derivative.
  • Substitution of the chloro group yields various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry:

  • The compound can be used as a building block for the synthesis of more complex molecules in organic synthesis.

Biology:

  • Pyrazole derivatives, including this compound, have shown potential as enzyme inhibitors, which can be useful in studying enzyme functions and pathways.

Medicine:

  • The compound may have potential therapeutic applications due to its structural similarity to other biologically active pyrazole derivatives.

Industry:

  • It can be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The exact mechanism of action of 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N~1~-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N~1~-methylpropanamide depends on its specific application. in general, pyrazole derivatives can interact with various molecular targets, such as enzymes or receptors, by forming hydrogen bonds, hydrophobic interactions, or covalent bonds. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

  • 3-(4-Chloro-1H-pyrazol-1-yl)-N~1~-methylpropanamide
  • 3-(4-Nitro-1H-pyrazol-1-yl)-N~1~-methylpropanamide
  • 3-(4-Chloro-3-nitro-1H-pyrazol-1-yl)-N~1~-methylpropanamide

Uniqueness:

  • The presence of both chloro and nitro groups on the pyrazole ring, along with the N-[(1-ethyl-1H-pyrazol-5-yl)methyl] substituent, makes this compound unique. These functional groups can significantly influence the compound’s reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H17ClN6O3

Molecular Weight

340.76 g/mol

IUPAC Name

3-(4-chloro-3-nitropyrazol-1-yl)-N-[(2-ethylpyrazol-3-yl)methyl]-N-methylpropanamide

InChI

InChI=1S/C13H17ClN6O3/c1-3-19-10(4-6-15-19)8-17(2)12(21)5-7-18-9-11(14)13(16-18)20(22)23/h4,6,9H,3,5,7-8H2,1-2H3

InChI Key

MAZDGKXHJWSCCM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CN(C)C(=O)CCN2C=C(C(=N2)[N+](=O)[O-])Cl

Origin of Product

United States

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